3,3-Dimethyl-4'-fluorobutyrophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIVJNOMENQSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642389 | |
| Record name | 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180305-22-0 | |
| Record name | 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,3 Dimethyl 4 Fluorobutyrophenone and Analogous Fluorinated Butyrophenones
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For 3,3-Dimethyl-4'-fluorobutyrophenone, this process highlights key bond formations and strategic considerations for an efficient synthesis.
Identification of Key Precursors and Building Blocks
The structure of this compound allows for several logical retrosynthetic disconnections. The most prominent strategy involves severing the bond between the carbonyl carbon and the fluorinated aromatic ring. This disconnection, characteristic of a Friedel-Crafts acylation reaction, identifies two primary building blocks: a fluorinated aromatic component and an aliphatic acyl component.
Disconnection A: Acyl C-Aryl C Bond (Friedel-Crafts Approach)
Target Molecule: this compound
Precursors: Fluorobenzene (B45895) and 3,3-dimethylbutyryl chloride.
An alternative, though often less practical, disconnection can be made within the butyryl side chain. This approach might involve an alkylation strategy.
Disconnection B: Alkyl C-Aryl C Bond (Alkylation Approach)
Target Molecule: this compound
Precursors: A halomethyl-4-fluorophenyl ketone and a suitable nucleophile like a tert-butyl organometallic reagent.
A third pathway involves constructing the fluorinated ring at a later stage of the synthesis. For instance, a precursor like γ-iodo-butyrophenone could be synthesized first, followed by the introduction of fluorine.
The selection of precursors is pivotal and is guided by commercial availability, cost, and the chemical stability of the intermediates.
Table 1: Key Precursors for this compound Synthesis
| Retrosynthetic Strategy | Precursor 1 | Precursor 2 |
|---|---|---|
| Friedel-Crafts Acylation | Fluorobenzene | 3,3-Dimethylbutyryl Chloride |
| Alkylation | 2-Bromo-1-(4-fluorophenyl)ethanone | tert-Butylmagnesium chloride |
Considerations for Selectivity Control in Butyrophenone (B1668137) Framework Construction
Constructing the butyrophenone framework requires careful control of selectivity, particularly regioselectivity in electrophilic aromatic substitution reactions.
When employing the Friedel-Crafts acylation, the fluorine atom on the benzene (B151609) ring acts as an ortho-, para-director. Due to the steric hindrance from the incoming bulky acyl group (3,3-dimethylbutyryl), the substitution occurs predominantly at the para-position, leading to the desired 4'-fluoro isomer. The deactivating, yet ortho-, para-directing nature of the fluorine substituent means that reaction conditions must be carefully optimized to achieve good conversion without promoting side reactions.
In contrast, Friedel-Crafts alkylation strategies are fraught with challenges that complicate selectivity. youtube.com These include:
Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups. libretexts.org
Carbocation Rearrangements: Alkyl halide precursors can form carbocations that rearrange to more stable forms before attacking the aromatic ring, resulting in isomeric impurities. youtube.com
For these reasons, Friedel-Crafts acylation is generally the superior method for controlling the synthesis of specific butyrophenone isomers.
Classical and Modern Approaches to Butyrophenone Core Synthesis
The synthesis of the core butyrophenone structure is most effectively achieved through well-established acylation and alkylation reactions, with modern variations offering improved yields and conditions. wikipedia.org
Acylation and Alkylation Strategies
Friedel-Crafts Acylation: This is the classical and most reliable method for synthesizing butyrophenones. libretexts.org The reaction involves the treatment of an aromatic compound, in this case, fluorobenzene, with an acyl chloride (3,3-dimethylbutyryl chloride) or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). youtube.com The acylium ion generated in situ is a potent electrophile that attacks the electron-rich aromatic ring. A key advantage of this method is that the resulting ketone is deactivated towards further substitution, thus preventing polyacylation. youtube.com
Friedel-Crafts Alkylation: While possible in principle, this method is less favored for preparing specific ketones like this compound due to the aforementioned issues of carbocation rearrangement and polyalkylation. youtube.comlibretexts.org An indirect alkylation approach could involve reacting fluorobenzene with a molecule containing a masked carbonyl group, though this adds synthetic steps and complexity.
Table 2: Comparison of Acylation and Alkylation Strategies
| Feature | Friedel-Crafts Acylation | Friedel-Crafts Alkylation |
|---|---|---|
| Electrophile | Acylium ion (R-C≡O⁺) | Carbocation (R⁺) |
| Rearrangement | No | Yes (common) |
| Poly-substitution | No (product is deactivated) | Yes (product is activated) |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Lewis Acid (e.g., AlCl₃, HF) |
| Applicability | High for ketones | Limited for specific alkylbenzenes |
Ring Closure and Functionalization Reactions
While "ring closure" is not directly applicable to the synthesis of the acyclic this compound, the concept of functionalization is highly relevant for creating analogous structures. Once the butyrophenone core is assembled, further modifications can be made.
Aromatic ring functionalization can introduce additional substituents, although this is less common when starting with a pre-functionalized ring like fluorobenzene. More relevant is the functionalization of the aliphatic side chain. For example, α-halogenation of the ketone can provide a handle for subsequent nucleophilic substitution, allowing for the introduction of various functional groups and the synthesis of a library of related compounds. Palladium-catalyzed reactions have also been employed for the functionalization of related heterocyclic systems, suggesting their potential applicability in modifying the butyrophenone scaffold. nih.gov
Introduction of the Fluorine Moiety
The incorporation of fluorine is a critical step that significantly influences the compound's properties. ucd.ienih.gov This can be achieved either by using a fluorinated starting material or by introducing the fluorine atom onto a pre-existing molecular framework.
The most direct synthetic route to this compound involves starting with a fluorinated precursor, namely fluorobenzene, and building the butyrophenone structure onto it via Friedel-Crafts acylation.
Alternatively, late-stage fluorination can be employed. This is particularly useful in radiochemistry, for example, in the synthesis of fluorine-18 (B77423) labeled imaging agents. In such cases, a precursor molecule with a good leaving group at the 4-position of the aromatic ring, such as a nitro group or a trimethylanilinium salt, is treated with a fluoride (B91410) source. The use of an anilinium salt precursor has shown advantages in yielding a cleaner reaction and a higher yield compared to its nitro counterpart.
Modern fluorination chemistry offers a diverse toolkit for introducing fluorine. nih.gov Methods like halofluorination involve the reaction of an alkene with a halogen cation and a fluoride source to create vicinal halofluorides, which are versatile building blocks. nih.govbeilstein-journals.org Deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® can convert alcohols to alkyl fluorides, providing another potential route if a hydroxy-butyrophenone precursor were synthesized. organic-chemistry.org
Table 3: Methods for Introducing Fluorine
| Method | Description | Example Reagents |
|---|---|---|
| From Fluorinated Precursor | Utilizes a commercially available fluorinated starting material like fluorobenzene in a core synthetic reaction. | Fluorobenzene |
| Nucleophilic Aromatic Substitution | A leaving group on the aromatic ring is displaced by a fluoride anion. | K¹⁸F, CsF |
| Halofluorination | Anti-addition of a halogen and fluorine across a double bond to create fluorinated intermediates. beilstein-journals.org | N-halosuccinimide, Et₃N·3HF |
| Deoxyfluorination | Conversion of a hydroxyl group to a fluorine atom. organic-chemistry.org | DAST, Deoxo-Fluor®, PyFluor |
Electrophilic Fluorination Techniques
Electrophilic fluorination introduces a fluorine atom to a nucleophilic carbon center using a reagent with an electrophilic fluorine source. wikipedia.org This approach is a cornerstone in the synthesis of organofluorine compounds, providing an alternative to methods that use nucleophilic fluoride sources. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are among the most common and effective for this purpose due to their stability, safety, and economic viability. wikipedia.org
Key electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgyoutube.com These N-F reagents are characterized by the presence of electron-withdrawing groups attached to the nitrogen, which diminishes the electron density on the fluorine atom, enhancing its electrophilicity. wikipedia.org While the exact mechanism is still a subject of research, with possibilities including S\textsubscriptN2 and single-electron transfer (SET) pathways, these reagents have been successfully employed in a variety of transformations. wikipedia.org For instance, the direct fluorination of butyrophenone derivatives can be achieved using iodosylarenes in the presence of a hydrogen fluoride complex. organic-chemistry.org
Stereoselective electrophilic fluorination can be achieved through the use of chiral auxiliaries on the substrate. For example, chiral oxazolidinones have been successfully used to direct the fluorination of carbonyl compounds. wikipedia.org
Nucleophilic Fluorination Approaches for Ketone Derivatives
Nucleophilic fluorination involves the use of a fluoride ion source to introduce fluorine into a molecule. A significant challenge in this area is the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. rsc.orgacs.org Overcoming these hurdles has been a major focus of research, leading to the development of innovative catalytic systems.
One approach involves the use of phase-transfer catalysts, such as crown ethers, to enhance the solubility and reactivity of alkali metal fluorides like potassium fluoride (KF). acs.org Theoretical and experimental studies have shown that combining 18-crown-6 (B118740) with bulky diols can significantly increase the rate of nucleophilic fluorination of alkyl halides, minimizing side reactions. acs.org
Another strategy is to reverse the polarity of the typical enolate intermediate to an "enolium," which then reacts with a nucleophilic fluorine source. nih.gov This method has been successfully applied to the α-C-H fluorination of amides, which can then be reduced to access β-fluorinated amines. nih.gov For the synthesis of α-fluoro ketones, a catalytic enantioselective nucleophilic α-fluorination of simple ketones has been developed using a hydrogen bonding donor catalyst with cesium fluoride (CsF). acs.org This method is particularly effective for producing acyclic α-fluoro ketones with a tertiary stereocenter. acs.org
Site-Selective C-F Bond Formation
Achieving site-selectivity in C-F bond formation is a critical challenge in organic synthesis, especially in complex molecules with multiple potential reaction sites. Directed fluorination strategies have emerged as a powerful tool to address this issue. For instance, the ketone carbonyl group, which typically deactivates adjacent positions towards radical fluorination, can be used to direct the fluorination of aliphatic C-H bonds using Selectfluor, a catalytic amount of benzil, and visible light. nih.gov This method allows for predictable β- or γ-fluorination based on the proximity of the hydrogen atom to the ketone. nih.gov
Copper(I) catalysis has also been employed for the site-selective fluorination of unactivated C(sp³)–H bonds. acs.org This method, using Selectfluor as the fluorine source, can functionalize C-H bonds located two to six carbons away from a carbonyl group in ketones, esters, and amides. acs.org The mechanism of some site-selective fluorinations, such as those using the PhenoFluor reagent, proceeds through a concerted nucleophilic aromatic substitution, which inherently ensures ipso-substitution and avoids the formation of fluorinated isomers. acs.org
Catalytic Synthesis of Fluorinated Ketones
The development of catalytic methods for synthesizing fluorinated ketones is highly desirable as traditional methods often require multiple steps and stoichiometric reagents. researchgate.net Catalytic approaches offer greater efficiency and are more environmentally friendly.
A metal-free, redox-umpolung strategy has been developed for the catalytic fluorination of α-branched ketones using a nucleophilic fluorine source. acs.orgnih.gov This method utilizes a hypervalent iodine(III) catalyst and a specific oxidant to achieve the transformation under mild conditions. acs.orgnih.gov Photocatalysis has also emerged as a powerful tool for the synthesis of trifluoromethyl ketones from alkyl bromides and trifluoroacetic anhydride, featuring a dual visible-light and halogen-atom-transfer catalysis mechanism. researchgate.net
Transition-Metal-Catalyzed Transformations
Transition-metal catalysis has become a mature field for the synthesis of organofluorine compounds, offering advantages such as reduced reaction times, lower costs, and the ability to produce enantioenriched products. beilstein-journals.orgnih.gov
| Catalyst System | Substrate Type | Product | Key Features |
| Pd(0)/Trost's bisphosphine ligand | Cyclic allylic chlorides | Allylic fluorides | S\textsubscriptN2-type attack of fluoride on a Pd(II)-allyl intermediate. beilstein-journals.org |
| Pd(II)/PIP auxiliary | α-amino acid derivatives | β-fluorinated products | High diastereoselectivity at β-methylene C(sp³)–H bonds. nih.gov |
| AgNO\textsubscript3 | Aliphatic carboxylic acids | Alkyl fluorides | Radical decarboxylative fluorination in aqueous solution. beilstein-journals.org |
Palladium-Mediated Cross-Coupling Reactions for Fluorinated Aromatic Ketones
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C and C-heteroatom bonds. These methods have been extensively developed for the synthesis of aryl fluorides and fluorinated aromatic ketones. beilstein-journals.org The Suzuki-Miyaura cross-coupling, for instance, can be used to couple aryl mesylates with boronic acids using a palladium catalyst with a dialkylbiarylphosphine ligand like BrettPhos. nih.gov
A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed using the precatalyst \textsuperscripttBuBrettPhos Pd G3 and cesium carbonate. acs.org This method features short reaction times, excellent functional group tolerance, and is compatible with both electron-rich and electron-poor arenes. acs.org The choice of ligand is crucial; for example, bulky trialkylphosphines like P(t-Bu)\textsubscript3 are effective for a broad range of coupling reactions, including those involving aryl chlorides. nih.gov
Nickel-Catalyzed C-C Bond Formation in α-Functionalization of Carbonyls
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various transformations. chemrxiv.orgorganic-chemistry.org Low-valent nickel(0) complexes can promote the α-functionalization of carbonyls. chemrxiv.org A Ni(0)-NHC (N-heterocyclic carbene) catalyst has been reported to facilitate the conversion of ketones and non-conjugated dienes into α-allylated products under mild, base-free conditions. chemrxiv.org This process is redox-neutral and fully atom-economic, directly activating the α-hydrogen of the carbonyl substrate. chemrxiv.org
Nickel catalysis also enables the α,β-dehydrogenation of carbonyl compounds, overcoming some limitations of previous palladium-catalyzed methods. nih.gov This has been further leveraged to develop an oxidative cycloalkenylation reaction between unstabilized ketone enolates and unactivated alkenes, providing access to various bicyclic structures. nih.gov The α-arylation of carbonyl compounds can also be achieved through nickel-catalyzed processes. nih.gov
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. In the context of fluorinated ketones, organocatalysis offers mild reaction conditions and high levels of stereocontrol.
The direct α-fluorination of ketones using organocatalysis has been a significant area of research. nih.govresearchgate.netablesci.com One successful strategy involves the use of primary amine-functionalized Cinchona alkaloids as catalysts. acs.orgnih.govprinceton.edu These catalysts, in combination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), can facilitate the direct and asymmetric α-fluorination of a variety of cyclic ketones. acs.orgnih.gov This approach has demonstrated high levels of regio-, chemo-, enantio-, and diastereoselectivity. acs.orgnih.gov
Another organocatalytic system employs (S)-Proline and its derivatives to catalyze the α-fluorination of both aldehydes and ketones using Selectfluor as the fluorine source. thieme-connect.com While this method has been shown to be applicable to various carbonyl compounds, the enantiomeric excesses achieved for ketones have been modest. thieme-connect.com The development of extensive libraries of amine catalysts and high-throughput screening methods has been instrumental in overcoming the challenges associated with the enantioselective α-fluorination of ketones via enamine activation. nih.govresearchgate.netablesci.comprinceton.edu
Table 1: Organocatalytic α-Fluorination of Ketones
| Catalyst System | Fluorinating Agent | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| Primary amine-functionalized Cinchona alkaloid | NFSI | Cyclic ketones | High enantioselectivity, regio-, chemo-, and diastereoselectivity. acs.orgnih.gov | acs.orgnih.gov |
| (S)-Proline and derivatives | Selectfluor | Aldehydes and ketones | Moderate to good yields, low enantioselectivity for ketones. thieme-connect.com | thieme-connect.com |
Enantioselective Catalytic Methods in Fluorinated Ketone Synthesis
The synthesis of chiral fluorinated ketones is of paramount importance, as the stereochemistry of the fluorine-containing center can dramatically influence the biological activity of a molecule. Various enantioselective catalytic methods have been developed to achieve this.
Metal-catalyzed approaches have shown considerable success. Chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters with high enantioselectivity. acs.org Similarly, nickel complexes have been employed for the fluorination of cyclic β-ketoesters, achieving excellent enantiomeric excesses. acs.org Copper-based catalysts, in conjunction with NFSI, have also been explored for the α-fluorination of β-keto esters, although with more moderate success in some cases. nih.gov More recently, a dinuclear Zn-Prophenol catalyst has been developed for the highly enantio- and diastereoselective Mannich reaction with fluoroketones, providing access to chiral β-fluoroamines. nih.gov
Beyond metal catalysis, dual catalysis systems combining chiral anion phase-transfer catalysis and enamine catalysis have been developed for the asymmetric fluorination of α-branched cyclohexanones, generating quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org Another innovative approach involves the catalytic enantioselective nucleophilic α-fluorination of ketones using cesium fluoride (CsF) and a hydrogen bonding donor catalyst, which is particularly effective for acyclic α-fluoro ketones. nih.govacs.org For the synthesis of chiral trifluoromethyl ketones, palladium-catalyzed asymmetric allylation has been developed as an efficient methodology. acs.org
Table 2: Enantioselective Catalytic Methods for Fluorinated Ketone Synthesis
| Catalyst Type | Reaction Type | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Chiral Palladium Complex | Electrophilic Fluorination | β-Ketoesters | High enantioselectivity (83-94% ee). acs.org | acs.org |
| Chiral Nickel Complex | Electrophilic Fluorination | Cyclic β-Ketoesters | Extremely high enantioselectivity (93–99% ee). acs.org | acs.org |
| Dinuclear Zn-Prophenol | Mannich Reaction | Fluoroketones | High enantio- and diastereoselectivities (up to 99% ee, >20:1 d.r.). nih.gov | nih.gov |
| Chiral Phosphoric Acid / Primary Amine | Dual Catalysis | α-Branched Cyclohexanones | High enantioselectivity for quaternary fluorine centers. acs.org | acs.org |
| Hydrogen Bonding Donor Catalyst | Nucleophilic Fluorination | α-Keto Sulfoniums | Enantioselective C-F bond formation with CsF. nih.govacs.org | nih.govacs.org |
Green Chemistry Principles in the Synthesis of Substituted Ketones
The application of green chemistry principles is crucial for developing sustainable synthetic processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. essentialchemicalindustry.orgacs.org
Solvent-Free and Environmentally Benign Reaction Systems
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, where the neat reactants are used, can significantly reduce waste and simplify purification processes. nih.gov Mechanochemistry, which uses mechanical energy to induce chemical reactions, is another promising solvent-free approach. nih.gov For instance, the allylation of aldehydes and ketones has been successfully performed using potassium allyltrifluoroborate and water under mechanochemical conditions, meeting several green chemistry principles. nih.gov
The use of environmentally benign reaction media is also a central theme. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Additionally, the use of gaseous reagents like nitrogen dioxide for the oxidation of alcohols to aldehydes and ketones can lead to waste-free processes, as the gaseous byproducts can be transformed into useful chemicals like nitric acid. nih.gov
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. essentialchemicalindustry.org Catalytic reactions are inherently more atom-economical than stoichiometric ones as the catalyst is used in small amounts and can be recycled. essentialchemicalindustry.org
Waste minimization strategies also involve the use of renewable feedstocks and the design of biodegradable products. essentialchemicalindustry.org In the context of ketone synthesis, avoiding the use of protecting groups and other temporary modifications can reduce the number of synthetic steps and the amount of waste generated. acs.org The transformation of waste materials into catalysts is another innovative approach to a circular economy in chemical synthesis. mdpi.com For example, a waste-minimized, solvent-free, and continuous flow synthesis of α-ketoamides from aryl methyl ketones has been developed using a recyclable copper(II) bromide catalyst. researchgate.net
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.netspringernature.comnumberanalytics.comrsc.orgkth.se
The synthesis of ketones in continuous flow systems has been demonstrated for various reaction types. For example, the α-alkylation of ketones can be performed in a continuous flow setup, achieving excellent yields, reduced reaction times, and avoiding cryogenic temperatures often required in batch processes. rsc.org Flow chemistry is also well-suited for multistep syntheses, allowing for the telescoping of reactions without the need for intermediate purification steps, which significantly reduces waste and processing time. acs.orgnih.gov
Optimization of Reaction Parameters in Flow Systems
A key advantage of flow chemistry is the ability to rapidly and efficiently optimize reaction parameters to maximize yield and selectivity. nih.gov Parameters such as temperature, pressure, residence time, and reagent stoichiometry can be precisely controlled and systematically varied. numberanalytics.com
In the context of ketone synthesis, the optimization of a continuous flow process for the α-alkylation of propiophenone (B1677668) involved adjusting the temperature and residence time for the enolate formation step, leading to a significant increase in the yield of the desired product. rsc.org Similarly, in the selective reduction of ketones and aldehydes in a continuous-flow microreactor, the kinetic parameters were studied to determine the optimal process conditions. mdpi.com Automated self-optimizing systems, which combine flow reactors with online analytics and optimization algorithms, can further accelerate the development of efficient and robust synthetic processes. nih.govnih.gov
Table 3: Optimization of a Continuous Flow α-Alkylation of Propiophenone
| Parameter | Initial Condition | Optimized Condition | Outcome | Reference |
|---|---|---|---|---|
| Temperature (Enolate Formation) | -78 °C (Batch) | 0 °C | Avoidance of cryogenic temperatures. | rsc.org |
| Residence Time (Enolate Formation) | 20 hours (Batch) | Increased residence time in flow | Increased yield of α-benzylated product to 60%. | rsc.org |
| Overall Yield | 25-45% (Batch) | 96% (Flow) | Significant improvement in yield and reduction in reaction time. | rsc.org |
Integration with In-line Analytical Monitoring
The integration of in-line analytical monitoring, a core principle of Process Analytical Technology (PAT), represents a paradigm shift in the synthesis of this compound and analogous fluorinated butyrophenones. olemiss.edursc.org This approach moves beyond traditional batch-end testing, enabling real-time analysis of critical process parameters and quality attributes throughout the synthesis. beilstein-journals.org By embedding analytical probes directly into the reaction stream, chemists and engineers can gain a profound understanding of the reaction dynamics, leading to enhanced control, improved consistency, and greater efficiency. beilstein-journals.orgsapub.org
The primary goal of integrating in-line analytical monitoring is to build quality into the product by understanding and controlling the manufacturing process. beilstein-journals.org For the synthesis of fluorinated butyrophenones, which often involves potent reactants and requires precise control over reaction conditions, real-time data acquisition is invaluable. acs.org This continuous stream of data allows for the immediate detection of deviations from the desired reaction profile, enabling corrective actions to be taken before a batch is compromised. beilstein-journals.org
Detailed Research Findings
Research into the application of in-line analytical monitoring for reactions analogous to the synthesis of this compound, such as Friedel-Crafts acylations, has demonstrated the power of these techniques. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly well-suited technique for monitoring the progress of such reactions. acs.org By tracking the disappearance of the characteristic carbonyl stretching frequency of the acyl chloride reactant (e.g., 3,3-dimethylbutyryl chloride) and the simultaneous appearance of the carbonyl stretching frequency of the ketone product (this compound), a real-time concentration profile can be generated. acs.org
This data is crucial for several reasons. Firstly, it provides precise kinetic information about the reaction, allowing for the determination of the reaction rate, the identification of any induction periods, and the confirmation of the reaction's completion. news-medical.net This eliminates the need for arbitrary reaction times and ensures that the reaction is only progressed for the necessary duration, optimizing throughput and energy consumption.
Secondly, in-line monitoring can identify the formation of intermediates and by-products in real-time. For instance, in a Friedel-Crafts acylation, the formation of an acylium ion intermediate can be observed under certain conditions. rsc.org Furthermore, the detection of unexpected impurities can signal issues with reactant quality or reaction conditions, allowing for immediate investigation and rectification.
The data generated from in-line analytical tools can be used to create sophisticated process models. For example, Partial Least Squares (PLS) regression models can be developed to correlate the spectral data from an in-line probe with the concentrations of the various components in the reaction mixture. sapub.orgnih.gov These models, once validated, can provide accurate, real-time predictions of product concentration and purity. nih.gov
The table below illustrates the type of data that can be obtained from in-line FTIR monitoring of a representative synthesis of this compound.
Table 1: Illustrative In-line FTIR Monitoring Data for the Synthesis of this compound
| Reaction Time (minutes) | 3,3-Dimethylbutyryl Chloride Concentration (M) | This compound Concentration (M) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 20 | 0.50 | 0.50 | 50 |
| 30 | 0.25 | 0.75 | 75 |
| 40 | 0.05 | 0.95 | 95 |
| 50 | <0.01 | >0.99 | >99 |
This table is for illustrative purposes and represents the type of data that can be generated using in-line analytical monitoring. Actual values would be dependent on specific reaction conditions.
The integration of multiple complementary in-line analytical techniques can provide an even more comprehensive understanding of the process. sapub.org For example, combining FTIR with in-line Nuclear Magnetic Resonance (NMR) or Raman spectroscopy can allow for the simultaneous monitoring of different aspects of the reaction, such as the concentration of inorganic species or changes in crystalline form during product formation. sapub.orgnews-medical.net
Table 2: Key In-line Analytical Techniques for Monitoring Fluorinated Butyrophenone Synthesis
| Analytical Technique | Application | Information Gained |
| In-situ FTIR Spectroscopy | Monitoring the concentration of reactants, products, and intermediates in real-time. | Reaction kinetics, conversion rates, endpoint determination, by-product formation. |
| In-line NMR Spectroscopy | Structural elucidation and quantification of components in the reaction mixture. | Confirmation of product structure, identification of isomers, quantification of impurities. news-medical.net |
| In-line Raman Spectroscopy | Monitoring of molecular vibrations, particularly useful for aqueous systems and solid-state analysis. | Crystalline form analysis, monitoring of reactions in aqueous media, complementary to FTIR. nih.gov |
| In-line UV/Vis Spectroscopy | Quantification of components with a chromophore. | Concentration of aromatic species, monitoring of color changes. sapub.org |
Mechanistic Investigations of Chemical Reactivity in 3,3 Dimethyl 4 Fluorobutyrophenone and Fluorinated Ketones
Reaction Pathways and Transformation Mechanisms
The presence of a fluorine atom on the aromatic ring and the steric hindrance from the t-butyl group in 3,3-Dimethyl-4'-fluorobutyrophenone influence its reaction pathways. Generally, butyrophenones, a class of ketones, are known to participate in various reactions, including those at the carbonyl group and the alpha-carbon. chemicalbook.comwikipedia.org The para-fluoro substituent in many butyrophenone (B1668137) derivatives is often associated with specific pharmacological activities. youtube.com
The transformation mechanisms in fluorinated ketones are diverse. They are influenced by the number and location of fluorine atoms, which affect the electrophilicity of the carbonyl carbon and the acidity of α-hydrogens. nih.gov These modifications can lead to unique reaction outcomes compared to their non-fluorinated analogs.
Nucleophilic Addition Reactions to Carbonyl Groups in Fluorinated Ketones
The carbonyl group in ketones is electrophilic and susceptible to attack by nucleophiles. In fluorinated ketones, the electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition. nih.govnih.gov
1,2-carbonyl addition is a fundamental reaction of ketones where a nucleophile attacks the carbonyl carbon. For α,β-unsaturated ketones, this competes with 1,4-conjugate addition. libretexts.orglibretexts.org In the case of fluorinated ketones, the increased positive charge on the carbonyl carbon generally favors 1,2-addition. nih.gov For instance, visible-light-induced singlet nucleophilic carbenes have been shown to react with fluorinated ketones via 1,2-carbonyl addition to form benzoin-type products. organic-chemistry.orgacs.orgacs.org This process provides an efficient route to fluorinated tertiary alcohols. organic-chemistry.orgacs.orgacs.org The reactivity in these additions can be influenced by the degree of fluorine substitution, with an increased number of fluorine atoms at the α-position generally leading to higher reactivity. nih.gov
Singlet nucleophilic carbenes (SNCs) are reactive intermediates that can be "trapped" by electrophilic reagents. organic-chemistry.orgacs.orgacs.org Fluorinated ketones, due to their enhanced electrophilicity, serve as effective trapping reagents for SNCs. organic-chemistry.orgacs.org This reaction proceeds through a 1,2-carbonyl addition mechanism, yielding valuable fluorinated tertiary alcohol derivatives. organic-chemistry.orgacs.orgacs.org The process is often efficient and can be performed under mild, catalyst-free conditions, for example, using visible light irradiation. organic-chemistry.orgnih.gov This methodology has expanded the synthetic utility of SNCs. organic-chemistry.orgacs.org
Substitution Reactions Involving Halogen Atoms
Halogen atoms on a ketone structure can be involved in substitution reactions. In α-halogenated ketones, the halogen atom can be displaced by a nucleophile, although this is often in competition with nucleophilic addition to the carbonyl group. nih.gov The reactivity of the C-X (halogen) bond is influenced by the nature of the halogen, with the preference for substitution increasing from fluorine to iodine. nih.gov
For aromatic halides, nucleophilic aromatic substitution (SNAr) is a key reaction pathway, particularly when the halogen is activated by electron-withdrawing groups. nih.gov In this compound, the fluorine atom is on an aromatic ring and is generally less reactive towards nucleophilic substitution unless harsh conditions or specific catalysts are employed. mdpi.com
Oxidation and Reduction Pathways of Ketone Functionality
The ketone functional group can undergo both oxidation and reduction. The reduction of the carbonyl group in butyrophenones to a secondary alcohol is a common transformation. nih.gov Conversely, the oxidation of ketones is less common but can be achieved under specific conditions, often leading to cleavage of carbon-carbon bonds adjacent to the carbonyl group.
The presence of fluorine atoms can influence these pathways. For instance, the oxidation of fluorinated volatile organic compounds by OH radicals in the atmosphere is a significant degradation pathway. rsc.org The reduction of α-fluoroketones can be challenging due to the potential for side reactions, but methods like borohydride (B1222165) reduction have been successfully employed. nih.gov
C-F Bond Reactivity and Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and functionalization a significant challenge. nih.gov However, recent advancements have enabled various transformations involving C-F bonds.
In the context of this compound, the aromatic C-F bond is generally inert. mdpi.com Activation of such bonds typically requires transition metal catalysts or harsh reaction conditions. mdpi.comacs.orgnih.gov Mechanisms for aromatic C-F activation can involve oxidative addition to a metal center or a concerted metalation-deprotonation pathway. mdpi.com
For aliphatic C-F bonds, such as those that might be introduced into the butyrophenone structure, reactivity can be higher, especially if the fluorine is positioned to influence the stability of reactive intermediates. acs.orgnih.gov The functionalization of C-F bonds in fluorinated molecules is an active area of research, with methods being developed for defluorinative transformations that replace fluorine with other functional groups. rsc.orgbohrium.comresearchgate.net These reactions open up new avenues for the synthesis of complex fluorinated molecules. rsc.orgbohrium.com
Table 1: Reactivity of Fluorinated Ketones in Different Reaction Types
| Reaction Type | Reactivity of Fluorinated Ketone | Key Factors | Example Product(s) |
| Nucleophilic Addition | Enhanced | Increased electrophilicity of carbonyl carbon due to electron-withdrawing fluorine atoms. nih.govnih.gov | Fluorinated tertiary alcohols organic-chemistry.orgacs.org |
| Substitution of Halogen | Variable | Nature of the halogen (F, Cl, Br, I) and its position (aliphatic vs. aromatic). nih.govnih.gov | Varies depending on nucleophile and substrate. |
| Oxidation | Can be facilitated | Presence of fluorine can activate the molecule towards oxidative degradation. rsc.org | Cleavage products or more highly oxidized species. |
| Reduction | Can be challenging | Potential for side reactions and over-reduction. nih.gov | Secondary alcohols nih.gov |
| C-F Bond Functionalization | Generally low | High bond strength of the C-F bond. nih.gov | Defluorinated or functionalized products. rsc.orgbohrium.comresearchgate.net |
Carbodefluorination Strategies and Mechanisms
Carbodefluorination, the cleavage of a carbon-fluorine (C-F) bond and the concurrent formation of a carbon-carbon (C-C) bond, represents an efficient strategy for the synthesis of partially fluorinated compounds from readily available perfluoroalkyl precursors. nih.gov While the inertness of the C-F bond presents a significant challenge, innovative strategies have emerged to facilitate this transformation. nih.gov
One such strategy involves a carbene-initiated rearrangement of fluoroalkyl ketones. nih.gov This method utilizes fluoroalkyl N-triftosylhydrazones to generate silver carbenes. These carbenes then react with a β,γ-unsaturated alcohol, leading to the formation of a key silver-coordinated oxonium ylide intermediate. This intermediate triggers a selective C-F bond cleavage through hydrogen fluoride (B91410) (HF) elimination and subsequent C-C bond formation via a Claisen rearrangement of the in situ generated difluorovinyl ether. nih.gov This intramolecular cascade process offers high efficiency and selectivity. nih.gov
While the direct carbodefluorination of this compound is not extensively detailed in the reviewed literature, the principles derived from studies on other fluoroalkyl ketones provide a framework for predicting its potential reactivity in similar transformation. The presence of the fluorinated aromatic ring suggests that strategies involving transition metal-mediated C-F activation could also be applicable. rsc.org
Desymmetrization of Difluoromethylene Groups via C-F Bond Activation
The creation of tertiary stereogenic centers containing a single fluorine atom is of significant interest in medicinal chemistry. nih.gov An emerging and powerful strategy to achieve this is the desymmetrization of a difluoromethylene (CF2) group through the selective activation of one of the two C-F bonds. nih.govnih.gov This approach is challenging because C-F bonds are exceptionally strong, and the cleavage of one often facilitates the cleavage of the second, leading to exhaustive defluorination. nih.gov
Recent advancements have demonstrated the feasibility of catalytic, enantioselective activation of a single C-F bond in allylic and benzylic difluoromethylene groups. nih.gov This has been achieved by employing a combination of a chiral iridium or palladium phosphoramidite (B1245037) catalyst and a fluorophilic activator. nih.gov The chiral catalyst is crucial for controlling regioselectivity, chemoselectivity, and enantioselectivity, while the activator assists in the oxidative addition of the C-F bond to the metal center. nih.gov This cooperative approach enables the replacement of one fluorine atom with a nucleophile, generating a monofluorinated tertiary stereocenter with high yield and selectivity. nih.govnih.gov
For a substrate like this compound, which lacks a difluoromethylene group, this specific transformation is not directly applicable. However, the underlying principles of C-F bond activation using transition metal catalysts are relevant to its broader reactivity profile. springernature.comnih.govbaranlab.org
Influence of Fluorine on Reaction Selectivity and Kinetics
The presence of fluorine atoms, particularly in the α-position to a carbonyl group, exerts a significant influence on the selectivity and kinetics of reactions involving the ketone. These effects are a complex interplay of stereoelectronic and conformational factors.
Stereoelectronic Effects in α-Fluorinated Ketones
Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular geometry and reactivity. wikipedia.org In α-fluorinated ketones, the high electronegativity of fluorine leads to a significant inductive effect, withdrawing electron density from the carbonyl carbon. nih.gov This would intuitively suggest an increased reactivity towards nucleophiles. However, experimental and computational studies have shown that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts in reactions like borohydride reduction. nih.govbeilstein-journals.org
This counterintuitive observation can be explained by hyperconjugative interactions. A key interaction is the donation of electron density from a C-H or C-C sigma (σ) bond into the antibonding orbital (σ) of the adjacent C-F bond (σ → σC-F). This interaction is maximized when the interacting bonds are anti-periplanar. acs.org In the context of nucleophilic addition to a ketone, the optimal orbital overlap for activation of the carbonyl group occurs when the C-X (halogen) bond is orthogonal to the plane of the carbonyl group. nih.govbeilstein-journals.org In α-fluoro ketones, achieving this reactive conformation can be energetically disfavored due to repulsive interactions between the fluorine lone pairs and the carbonyl π-system. nih.gov
Conformational Preferences and Their Impact on Reactivity
The conformational preferences of α-fluorinated ketones play a crucial role in determining their reactivity. nih.govbeilstein-journals.orgnih.govbrighton.ac.ukbeilstein-journals.org Computational studies have shown that for α-fluoroacetophenone, the lowest energy conformation in the gas phase has an O=C–C–F dihedral angle of around 140°. beilstein-journals.org In polar solvents, a cis-conformation, where the C-F bond is in the same plane as the carbonyl group (dihedral angle of 0°), becomes favored. nih.govbeilstein-journals.org
Tautomerism and Hydration Equilibria in Fluorinated Ketones
Fluorinated ketones exhibit distinct tautomeric and hydration equilibria, which are critical to understanding their reactivity and behavior in different chemical environments.
Keto-Enol Tautomerism and its Role in Reactivity
Keto-enol tautomerism is an equilibrium between a ketone (keto form) and its corresponding enol isomer, which contains a hydroxyl group bonded to a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org For most simple ketones, the equilibrium heavily favors the keto form. libretexts.org However, the presence of fluorine atoms can significantly influence this equilibrium. mit.edu
In fluorinated β-diketones, the enol form can be substantially stabilized. researchgate.net This stabilization is attributed to a combination of factors, including the formation of a strong intramolecular hydrogen bond in the enol form and the electronic effects of the fluorine substituents. researchgate.net Hyperconjugative interactions between the enol π-system and the σ* orbitals of allylic C-F bonds (π → σ*C-F) can also contribute to the stabilization of the enol tautomer, particularly in cyclic systems. mit.edu
The keto-enol equilibrium is crucial for the reactivity of fluorinated ketones. For instance, in electrophilic fluorination reactions using reagents like Selectfluor®, the reaction is proposed to proceed through the enol tautomer. sapub.orgscispace.comresearchgate.net The rate of fluorination is often dependent on the rate of enolization; compounds that readily form enols react more quickly. sapub.orgscispace.comresearchgate.net The stability of the enol form can also impact the outcome of the reaction, with very stable enols sometimes showing reduced reactivity due to steric hindrance or electronic deactivation. sapub.org
Data Tables
Table 1: Relative Reactivity of α-Halogenated Ketones in Borohydride Reduction
| Ketone | Relative Reactivity |
| α-Fluoroacetophenone | Less reactive |
| α-Chloroacetophenone | More reactive |
| α-Bromoacetophenone | More reactive |
| This table is a qualitative representation based on findings that α-fluoro ketones are slightly less reactive than their chloro and bromo counterparts in borohydride reductions. nih.govbeilstein-journals.org |
Table 2: Influence of Fluorine on Keto-Enol Equilibrium
| Compound Type | Predominant Tautomer | Key Stabilizing Factors for Enol Form |
| Simple Ketones | Keto | - |
| Fluorinated β-Diketones | Enol | Intramolecular H-bonding, electronic effects of F |
| Perfluorinated Cyclic Ketones | Enol | Hyperconjugation (π → σ*CF), ring strain effects |
| This table summarizes the general trends in keto-enol tautomerism for different classes of ketones. libretexts.orgmit.eduresearchgate.net |
Formation and Stability of Hydrated Species
The interaction of ketones with water can lead to the formation of geminal diols, also known as hydrates, through a reversible nucleophilic addition to the carbonyl group. In the case of this compound and related fluorinated ketones, the presence of the electronegative fluorine atom significantly influences the position of this equilibrium. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.
The stability of the resulting hydrate (B1144303) is a balance between electronic and steric factors. While ketones are generally less hydrated than aldehydes in aqueous solutions due to the steric hindrance and electron-donating nature of the alkyl groups, the introduction of fluorine can shift the equilibrium towards the hydrated species. For many simple ketones, the equilibrium constant for hydration (Khyd) is less than one, indicating that the ketone form is favored. However, for ketones bearing strongly electron-withdrawing groups, the equilibrium can be significantly shifted towards the more stable gem-diol. libretexts.orglibretexts.org
The formation of the hydrate can be catalyzed by either acid or base. libretexts.orglibretexts.org Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the attack by water. In basic conditions, the hydroxide (B78521) ion, a more potent nucleophile than water, directly attacks the carbonyl carbon.
Research on various fluorinated ketones has provided insight into the factors governing the stability of their hydrates. For instance, studies on fluorinated acetophenones demonstrate that the position and number of fluorine substituents have a pronounced effect on the hydration equilibrium. The stability of the gem-diol is generally increased with a greater number of fluorine atoms. cdnsciencepub.com This is due to the strong inductive effect of fluorine, which destabilizes the carbonyl group and stabilizes the hydrate.
The stability of these hydrated species is often reversible. The removal of water, for instance by heating under vacuum, can shift the equilibrium back towards the ketone. nih.gov
Table 1: Hydration Equilibrium Constants (Khyd) for Selected Ketones
This table provides a comparative look at the hydration equilibrium constants for various ketones, illustrating the impact of electronic and steric factors on the stability of the corresponding gem-diols.
| Compound Name | Structure | Khyd | Reference |
| Acetone | CH3COCH3 | 0.0014 | researchgate.net |
| Trifluoroacetone | CF3COCH3 | 30 | cdnsciencepub.com |
| Hexafluoroacetone | CF3COCF3 | 1.2 x 106 | cdnsciencepub.com |
| Acetophenone | C6H5COCH3 | ~10-5 | researchgate.net |
| Trifluoroacetophenone | C6H5COCF3 | 0.7 | cdnsciencepub.com |
Khyd = [Hydrate]/[Ketone]
The data clearly shows that the introduction of electron-withdrawing trifluoromethyl groups dramatically increases the hydration equilibrium constant, indicating a shift towards the more stable gem-diol form.
Theoretical and Computational Approaches to Understanding Reactivity and Structure
Quantum Mechanical Studies
Quantum mechanical calculations are at the forefront of understanding molecular structure and reactivity, providing insights that are often difficult or impossible to obtain through experimentation alone.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. nih.govmdpi.comcmu.edu By calculating the electron density of a system, DFT can be used to determine the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. nih.govresearchgate.net For a molecule like 3,3-Dimethyl-4'-fluorobutyrophenone, DFT could be employed to study various reactions, such as its synthesis via Friedel-Crafts acylation or subsequent functional group transformations. The calculations would reveal the step-by-step pathway of the reaction, identifying key intermediates and the fleeting structures of transition states. nih.gov
Elucidation of Energy Barriers and Intermediates
A key output of DFT calculations is the potential energy surface of a reaction. This surface maps the energy of the system as the reaction progresses, allowing for the determination of activation energies (energy barriers) for each step. nih.gov A lower energy barrier indicates a faster reaction rate. For the synthesis or reactions of this compound, DFT could precisely quantify these barriers, helping to explain why certain reaction conditions are more effective than others. Furthermore, the structures and relative stabilities of any reaction intermediates can be accurately predicted. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
While quantum mechanics provides a static picture of molecules at their energy minima, molecular dynamics (MD) simulations introduce the element of time and temperature, offering a view of molecular motion. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecules like this compound behave over time. This is particularly useful for conformational analysis, exploring the different shapes (conformers) the molecule can adopt through bond rotations and predicting their relative populations. Understanding the accessible conformations is crucial as the reactivity of a molecule can be highly dependent on its shape. soton.ac.uk
Chemometric Approaches in Reaction Optimization and Design
Chemometrics applies statistical and mathematical methods to chemical data. In the context of organic synthesis, it provides a systematic and efficient way to optimize reaction conditions.
Design of Experiments (DoE) for Multifactorial Optimization
Design of Experiments (DoE) is a powerful statistical tool for optimizing processes where multiple factors can influence the outcome. nih.govnih.govspringernature.com Instead of varying one factor at a time, DoE allows for the simultaneous investigation of several variables (e.g., temperature, reaction time, catalyst loading, solvent) and their interactions. nih.govnih.gov For the synthesis of this compound, a DoE approach could be used to efficiently identify the optimal conditions to maximize yield and purity, while minimizing reaction time and resource consumption. nih.gov
Below is a hypothetical interactive table illustrating how a DoE study for the synthesis of this compound might be set up.
| Experiment Run (Randomized) | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 25 | 5 | 2 | 65 |
| 2 | 50 | 5 | 2 | 78 |
| 3 | 25 | 10 | 2 | 72 |
| 4 | 50 | 10 | 2 | 85 |
| 5 | 25 | 5 | 4 | 68 |
| 6 | 50 | 5 | 4 | 81 |
| 7 | 25 | 10 | 4 | 75 |
| 8 | 50 | 10 | 4 | 92 |
| 9 (Center Point) | 37.5 | 7.5 | 3 | 80 |
| 10 (Center Point) | 37.5 | 7.5 | 3 | 82 |
Predictive Modeling and Data Analysis in Organic Synthesis
The data generated from DoE studies can be used to build predictive mathematical models. nih.gov These models can describe the relationship between the reaction factors and the desired outcome (e.g., yield). This allows chemists to predict the outcome of an experiment before it is run, saving time and resources. For this compound, a predictive model could guide the selection of reaction conditions to achieve a specific target yield or purity, and could even be used to explore conditions outside the initial experimental range.
Application of Machine Learning in Reaction Prediction and Pathway Design
The prediction of chemical reactions and the design of efficient synthetic pathways for molecules like this compound are being revolutionized by the application of machine learning (ML). neurips.ccnips.cc These computational approaches offer a significant advantage over traditional methods by enabling high-throughput screening and prediction of reaction outcomes, thereby accelerating the discovery and development of new chemical entities. neurips.ccmedium.com
Machine learning models for reaction prediction are typically trained on vast datasets of known chemical reactions. nips.cc These models can learn the underlying patterns and rules of chemical reactivity without being explicitly programmed with them. For a target molecule such as this compound, an ML model could predict the products of a reaction with a given set of reagents and conditions. This is often achieved by representing molecules as graphs and reactions as graph transformations. nih.gov
There are two main approaches to machine learning-based reaction prediction: template-based and template-free. nih.gov
Template-based methods utilize a set of predefined reaction rules or "templates" extracted from reaction databases. When presented with a set of reactants, the model identifies which template is applicable and uses it to predict the product. nih.gov
Template-free methods aim to predict the reaction outcome without relying on predefined templates. These models, often based on deep learning architectures like graph neural networks or transformers, learn the fundamental principles of chemical reactivity and can, in principle, predict entirely new reactions. arxiv.org
The development of machine learning models for reaction prediction involves several key steps, as illustrated in the table below.
| Step | Description | Relevance to this compound |
| Data Curation | Assembling a large and diverse dataset of chemical reactions, often from sources like patents and scientific literature. | Reactions involving fluorinated ketones and butyrophenone (B1668137) derivatives would be crucial for training a specific model. |
| Featurization | Converting molecular structures into a machine-readable format. This can include molecular fingerprints, graph representations, or SMILES strings. | The structure of this compound would be encoded for the model to process. |
| Model Training | Using the curated dataset to train a machine learning algorithm to recognize patterns and predict reaction outcomes. | The model would learn the reactivity of the fluorophenyl and dimethylbutyryl moieties. |
| Prediction | Applying the trained model to new, unseen combinations of reactants to predict the likely products. | The model could predict the outcome of various synthetic reactions involving this compound. |
| Pathway Design | Utilizing the predictive model in a retrosynthetic manner to suggest potential synthetic routes to a target molecule. | By working backward from the structure of this compound, the model could propose a series of reactions to synthesize it. |
Machine learning is not only used for forward prediction of reactions but also for designing entire synthetic pathways. neurips.cc By integrating reaction prediction models with retrosynthetic analysis algorithms, it is possible to generate and evaluate multiple potential routes to a target molecule like this compound. These tools can help chemists identify the most efficient and cost-effective synthetic strategies.
Quantitative Structure-Reactivity Relationships (QSRR) for Fluorinated Ketones
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netresearchgate.net For fluorinated ketones, such as this compound, QSRR studies can provide valuable insights into how structural modifications influence their chemical behavior. These models are built upon the principle that the reactivity of a molecule is a function of its structural, electronic, and physicochemical properties. researchgate.net
The development of a QSRR model typically involves the following steps:
Dataset Selection: A set of structurally related fluorinated ketones with experimentally determined reactivity data is chosen.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties. nih.gov
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.gov
Model Validation: The predictive power of the QSRR model is rigorously evaluated using statistical techniques to ensure its reliability. mdpi.com
For a class of compounds like fluorinated ketones, the following types of descriptors are often important in QSRR studies:
| Descriptor Type | Examples | Influence on Reactivity of Fluorinated Ketones |
| Electronic | Hammett constants, dipole moment, partial atomic charges, HOMO/LUMO energies | The electron-withdrawing nature of the fluorine atom significantly affects the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring. |
| Steric | Taft steric parameters, molecular volume, surface area | The bulky tert-butyl group in this compound can hinder the approach of reactants to the carbonyl group, influencing reaction rates. |
| Lipophilic | LogP (partition coefficient) | Lipophilicity can affect the solubility of the ketone in different reaction media and its ability to cross cell membranes in biological systems. researchgate.net |
| Topological | Connectivity indices, shape indices | These descriptors encode information about the size, shape, and branching of the molecule, which can be related to its reactivity. |
A hypothetical QSRR study on a series of fluorinated butyrophenones might aim to predict their reactivity in a specific reaction, for instance, a reduction of the carbonyl group. The resulting model could be a linear equation of the form:
log(k) = c0 + c1σ + c2Es + c3*logP
Where:
log(k) is the logarithm of the reaction rate constant.
σ is the Hammett constant for the substituent on the aromatic ring.
Es is the Taft steric parameter for the group attached to the carbonyl.
logP is the partition coefficient.
c0, c1, c2, c3 are coefficients determined by the regression analysis.
Such QSRR models are powerful tools for understanding the factors that govern the reactivity of fluorinated ketones and for predicting the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical properties. chemrxiv.org
General principles of the analytical methodologies requested can be described for a molecule of this type, but the specific data points (e.g., exact NMR chemical shifts, IR absorption frequencies, mass-to-charge ratios of fragments, HPLC retention times, and GC-MS fragmentation patterns) that would form the core of the requested article are absent from available scientific literature and chemical databases.
Therefore, in the interest of providing strictly accurate and non-hallucinatory information, the article cannot be generated as per the detailed instructions. Information on related compounds like 4'-Fluorobutyrophenone (B1266102) or 4-Chloro-4'-fluorobutyrophenone (B134399) exists but is not applicable for the specific structural isomer requested by the user.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Real-Time Reaction Monitoring and In-line Analysis
The manufacturing of 3,3-Dimethyl-4'-fluorobutyrophenone on an industrial scale necessitates precise control over the reaction process to ensure high yield, purity, and safety. Real-time reaction monitoring and in-line analysis have become indispensable tools in achieving these objectives. By providing continuous insights into the chemical transformations as they occur, these advanced methodologies facilitate a deeper understanding of reaction kinetics and mechanisms. This, in turn, allows for the immediate detection of deviations from optimal conditions, enabling prompt corrective actions. The implementation of such Process Analytical Technology (PAT) is pivotal for the development of robust and efficient synthetic processes for this compound.
Applications of In-line NMR and FTIR in Reaction Progress Tracking
In-line Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are powerful techniques for tracking the progress of chemical reactions in real time without the need for manual sampling. These non-invasive methods provide continuous data on the concentration of reactants, intermediates, and products, offering a detailed picture of the reaction's trajectory.
For the synthesis of this compound, which is often prepared through a Friedel-Crafts acylation reaction, in-line FTIR spectroscopy is particularly advantageous. By inserting a probe directly into the reaction vessel, the characteristic vibrational frequencies of the carbonyl groups in the starting materials and the product can be monitored. For instance, the disappearance of the acyl chloride reactant and the appearance of the ketone product can be quantitatively tracked over time. This allows for the precise determination of the reaction endpoint, preventing the formation of impurities due to over- or under-reaction.
In-line NMR spectroscopy, while often more complex to implement, provides even more detailed structural information. It can be used to identify and quantify not only the main reactants and products but also any transient intermediates or byproducts that may form during the synthesis of this compound. This level of detail is invaluable for mechanistic studies and for optimizing reaction conditions to minimize impurity formation.
Below is a table summarizing the application of these techniques in monitoring the synthesis of a related butyrophenone (B1668137), which illustrates the principles applicable to this compound.
| Analytical Technique | Parameter Monitored | Information Gained | Application in Process Control |
| In-line FTIR | Concentration of reactants and products | Real-time reaction kinetics, conversion rate | Determination of reaction endpoint, detection of process deviations |
| In-line NMR | Concentration of reactants, products, and intermediates | Detailed mechanistic insights, impurity profiling | Optimization of reaction conditions to maximize yield and purity |
Automated Systems for Reaction Optimization and Data Acquisition
The development of a commercially viable process for synthesizing this compound relies on the thorough optimization of various reaction parameters, such as temperature, catalyst loading, and reactant stoichiometry. Automated systems for reaction optimization and data acquisition have revolutionized this phase of process development by enabling high-throughput experimentation.
These automated platforms typically consist of multiple parallel reactors that can be independently controlled for different reaction conditions. Each reactor can be equipped with in-line analytical probes, such as FTIR or temperature sensors, to continuously monitor the reaction progress. The data from all reactors are acquired and processed in real-time by a central control system. This allows for the rapid screening of a wide range of reaction conditions and the efficient identification of the optimal process window.
For the synthesis of this compound, an automated system could be used to systematically vary the molar ratio of the Friedel-Crafts reactants and the concentration of the Lewis acid catalyst. By analyzing the real-time data from each experiment, a comprehensive dataset can be generated that correlates reaction conditions with product yield and purity. This data-rich approach not only accelerates process optimization but also provides a more fundamental understanding of the reaction landscape.
The table below presents a hypothetical example of a dataset that could be generated by an automated system for optimizing the synthesis of this compound.
| Experiment ID | Temperature (°C) | Catalyst Concentration (mol%) | Reactant Ratio (A:B) | Reaction Time (h) | Yield (%) |
| 1 | 25 | 5 | 1:1 | 2 | 75 |
| 2 | 25 | 10 | 1:1 | 2 | 85 |
| 3 | 40 | 5 | 1:1.2 | 1.5 | 92 |
| 4 | 40 | 10 | 1:1.2 | 1.5 | 95 |
Advanced Research Applications of 3,3 Dimethyl 4 Fluorobutyrophenone in Chemical Synthesis
Role as a Precursor in Complex Organic Scaffold Construction
The butyrophenone (B1668137) framework is a common motif in medicinal chemistry, and derivatives of 4'-fluorobutyrophenone (B1266102) are known precursors to a variety of biologically active compounds. For instance, 4-chloro-4'-fluorobutyrophenone (B134399) is a key intermediate in the synthesis of several antipsychotic drugs. chemicalbook.comnih.gov By analogy, 3,3-Dimethyl-4'-fluorobutyrophenone could serve as a valuable starting material for the construction of complex molecular architectures.
The ketone functionality can participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to build more elaborate structures. fiveable.melibretexts.org The steric hindrance imposed by the adjacent neopentyl group could offer unique stereochemical control in these reactions, potentially leading to the synthesis of specific isomers of complex molecules. fiveable.me
Furthermore, the butyrophenone scaffold can be a precursor for the synthesis of various heterocyclic systems. Cyclization reactions involving the ketone and the alkyl chain could lead to the formation of substituted piperidines, pyridines, or other nitrogen-containing rings, which are prevalent in pharmaceuticals. fiveable.meresearchgate.net
Table 1: Potential Reactions for Scaffold Construction
| Reaction Type | Reagents/Conditions | Potential Product Scaffold |
| Aldol Condensation | Aldehydes/Ketones, Base/Acid | β-Hydroxy ketones, α,β-Unsaturated ketones |
| Wittig Reaction | Phosphonium ylides | Alkenes |
| Grignard Reaction | Organomagnesium halides | Tertiary alcohols |
| Pictet-Spengler Reaction | β-Arylethylamines, Acid | Tetrahydroisoquinolines |
| Gewald Reaction | α-Cyanoesters, Sulfur, Amine | Polysubstituted thiophenes nih.gov |
Utility in the Synthesis of Derivatized Fluorinated Organic Compounds
The presence of a fluorine atom on the phenyl ring makes this compound an attractive starting material for the synthesis of other fluorinated organic compounds. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govbeilstein-journals.org
The 4'-fluoro substituent is generally stable under many reaction conditions, allowing for extensive modification of other parts of the molecule while retaining the fluorine atom. This is crucial for late-stage functionalization strategies in drug discovery, where a library of analogs is synthesized from a common fluorinated intermediate. nih.gov For example, chalcone (B49325) derivatives synthesized from fluorinated acetophenones have shown promising antioxidant and anti-inflammatory activities. researchgate.net
Development of Novel Reaction Methodologies Utilizing Fluorinated Ketones
Fluorinated ketones are valuable substrates for developing and testing new synthetic methods. The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent carbonyl group and the aromatic ring. Research into the reactivity of such compounds can lead to the discovery of novel transformations.
For instance, the development of catalytic systems for the asymmetric reduction of prochiral ketones often utilizes substrates with varying electronic and steric properties, and this compound, with its fluorinated and sterically hindered nature, could serve as an interesting test case. wordpress.com Additionally, photoredox catalysis has emerged as a powerful tool for C-F bond formation and other transformations, and fluorinated ketones could be explored as substrates in these novel light-mediated reactions. nih.govnih.gov
Contribution to the Study of C-F Bond Chemistry and Its Synthetic Manipulations
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation and functionalization represent a significant challenge and an active area of research. core.ac.ukrsc.org While the C-F bond in 4'-fluorobutyrophenone is generally robust, studying its reactivity under various catalytic conditions can provide valuable insights into C-F bond cleavage and formation mechanisms.
For example, transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and developing methods for the selective C-F bond activation in fluoroarenes is highly desirable. nih.gov Using model compounds like this compound could help in the design of new catalysts that can selectively cleave the C-F bond and replace it with other functional groups, opening up new avenues for the synthesis of complex molecules. nih.gov The competition between C-H and C-F bond activation is a key aspect of these studies, and the specific substitution pattern of this molecule could offer unique insights. core.ac.uknih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Fluorinated Butyrophenone (B1668137) Synthesis
The synthesis of fluorinated butyrophenones, traditionally reliant on classical Friedel-Crafts acylation, is ripe for innovation through the exploration of novel catalytic systems. Current methods often require harsh conditions and can suffer from limitations in substrate scope and regioselectivity. Future research will likely focus on developing milder and more versatile catalysts that offer improved performance and sustainability.
Transition metal catalysis represents a significant frontier. While rhodium catalysts have shown promise in the direct C-H bond addition to ketones, the development of systems specifically tailored for fluorinated aromatic ketones remains an area for growth. researchgate.net Palladium-catalyzed reactions, which can facilitate C-H fluorination through high-valent metal complexes, offer another promising avenue, potentially lowering the activation barriers compared to traditional electrophilic fluorinating agents. acs.orgnih.gov Furthermore, researchers have developed a novel copper-catalyzed process to convert epoxides into valuable fluorinated oxetanes, demonstrating the potential of affordable catalysts to enable previously inaccessible transformations. azolifesciences.com
Beyond transition metals, the fields of organocatalysis and photocatalysis are emerging as powerful tools for fluorination reactions. mdpi.com Organocatalysts, such as chiral amines or phosphoric acids, can provide unique selectivity under mild conditions. Photocatalysis, which uses light to drive chemical reactions, opens up new mechanistic pathways for C-F bond formation and C-H functionalization, often with high functional group tolerance. The development of catalytic systems that combine these modern approaches could lead to highly efficient and selective syntheses of 3,3-Dimethyl-4'-fluorobutyrophenone and its derivatives. mdpi.com
Development of Asymmetric Synthesis Approaches for Chiral Analogs
The creation of chiral molecules—compounds that are non-superimposable mirror images of each other (enantiomers)—is of paramount importance in medicinal chemistry, as different enantiomers can have distinct biological activities. Developing asymmetric methods to synthesize chiral analogs of this compound could unlock new therapeutic potential. Future efforts will concentrate on strategies that can establish stereocenters with high enantioselectivity.
Organocatalytic asymmetric synthesis stands out as a particularly promising strategy. Chiral organocatalysts have been successfully employed in a wide array of transformations, including the asymmetric fluorination of various substrates and cycloaddition reactions to build complex chiral scaffolds. nih.govrsc.org For instance, chiral secondary amine catalysts have been used for the direct asymmetric α-fluorination of aldehydes, and chiral phase-transfer catalysts have enabled highly enantio- and diastereoselective fluorination reactions. mdpi.comnih.gov
Biocatalysis, which uses enzymes to perform chemical transformations, offers another powerful approach. Enzymes operate with exquisite chemo-, regio-, and stereoselectivity. The use of enzymes like lactate (B86563) dehydrogenases for the asymmetric reduction of keto groups to produce chiral alcohols is a well-established strategy that could be adapted for producing chiral derivatives of butyrophenones. nih.gov The discovery and engineering of new enzymes will continue to broaden the scope of biocatalytic C-C bond formation and functionalization, enabling the synthesis of complex chiral molecules under mild, environmentally friendly conditions. nih.gov
Integration of Advanced Computational Tools for Predictive Synthesis and Mechanism Elucidation
Modern computational chemistry provides indispensable tools for understanding and predicting chemical reactivity. The integration of these tools into the synthetic workflow for fluorinated butyrophenones can accelerate discovery and optimization. By modeling reaction pathways and transition states, chemists can gain deep mechanistic insights, rationalize observed selectivities, and design better catalysts and reaction conditions.
Density Functional Theory (DFT) calculations, for example, can be used to elucidate the mechanisms of complex catalytic cycles, such as those involved in transition-metal-catalyzed C-H functionalization or fluorination. acs.orgnih.gov Computational modeling has already been used to provide plausible explanations for the high diastereoselectivities observed in certain fluorination and epimerization reactions. cuny.edu Similarly, molecular docking simulations are crucial for understanding enzyme-substrate interactions, which can guide the design of biocatalytic processes for synthesizing chiral molecules. nih.gov These simulations can reveal the basis for an enzyme's activity and stereoselectivity toward specific substrates. nih.gov
Looking forward, the synergy between artificial intelligence (AI) and synthetic chemistry holds transformative potential. cas.cn AI algorithms could be trained on vast datasets of chemical reactions to predict optimal reaction conditions, design novel synthetic routes, and even control automated synthesis platforms, leading to a new paradigm of "smart synthesis" for organofluorine compounds. cas.cn
Innovations in Flow Chemistry for High-Throughput Synthesis and Optimization
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for chemical synthesis, including enhanced safety, reproducibility, and scalability. nih.govtue.nlflowphotochem.eu The adoption of flow chemistry for the synthesis of this compound could significantly improve process efficiency and enable high-throughput optimization.
The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors allows for the rapid screening of conditions to identify optimal synthetic protocols. This is particularly valuable for photochemical reactions, where the efficient delivery of photons is critical. nih.govflowphotochem.eu When combined with high-throughput experimentation (HTE) techniques, flow chemistry platforms can accelerate the discovery of new reactions and the generation of compound libraries for biological screening. nih.gov For example, a recently developed segmented-flow mass spectrometry platform allows for the rapid analysis and optimization of photoredox reactions, a technique highly relevant to modern fluorination chemistry. nih.gov Such innovations are expected to expand the capabilities of catalysis in drug discovery by enabling rapid library diversification. nih.gov
Expanding the Scope of C-F Bond Functionalization Reactions
While the carbon-fluorine bond is the strongest single bond in organic chemistry, making it notoriously difficult to functionalize, recent advances are beginning to provide tools to selectively transform it. Expanding the scope of C-F bond functionalization would allow for the late-stage diversification of molecules like this compound, enabling the creation of new analogs from a common intermediate.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of a synthesis. acs.orgnih.gov Developing methods for the selective C-H functionalization of the aromatic ring or aliphatic chain of fluorinated butyrophenones would be highly valuable. nih.gov This could involve directed or non-directed C-H activation using transition metal catalysts to install new functional groups at specific positions. acs.orgnih.gov
Furthermore, exploring reactions that directly target the C-F bond, while challenging, could open up new synthetic possibilities. Research into emerging fluorinated motifs beyond simple fluoro- and trifluoromethyl groups, such as difluoromethyl (CF2H) or pentafluorosulfanyl (SF5) groups, highlights a trend towards greater structural diversity in organofluorine chemistry. wiley-vch.dewiley.com Applying these novel fluorination and fluoroalkylation methods could lead to the synthesis of butyrophenone derivatives with unique physicochemical and biological properties. cas.cn
Q & A
Q. What are the established synthetic routes for 3,3-Dimethyl-4'-fluorobutyrophenone, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves:
- Friedel-Crafts acylation : Introduction of the butyrophenone backbone using acyl halides and Lewis acid catalysts (e.g., AlCl₃).
- Fluorination : Electrophilic aromatic substitution (EAS) with fluorine donors (e.g., Selectfluor®) at the para position of the aromatic ring.
- Dimethylation : Alkylation at the β-carbon using methyl halides under basic conditions.
Key factors affecting yield include reaction temperature (optimized at 60–80°C for fluorination), solvent polarity (polar aprotic solvents enhance fluorination efficiency), and purification via HPLC to isolate isomers .
| Reaction Step | Reagents/Conditions | Yield Range (%) |
|---|---|---|
| Acylation | AlCl₃, RT, 12h | 65–75 |
| Fluorination | Selectfluor®, 70°C | 50–60 |
| Dimethylation | CH₃I, K₂CO₃, DMF | 70–80 |
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Analytical validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C4', methyl groups at C3 and C3').
- High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved using C18 reverse-phase columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 236.12) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as:
- A pharmacophore in antipsychotic drug development (e.g., analogs of haloperidol, which shares a 4'-fluorobutyrophenone backbone) .
- A ligand for studying dopamine D₂ receptor interactions due to fluorine-enhanced binding affinity .
- A precursor for synthesizing fluorinated metabolites in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of fluorination in the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Directing groups : Electron-donating groups (e.g., -OCH₃) at meta positions direct fluorine to the para position.
- Catalysts : Use of Pd-mediated C–H activation improves selectivity in fluorination .
- Computational modeling : Density Functional Theory (DFT) predicts transition states to identify optimal fluorination sites .
Q. What strategies are effective in resolving contradictory data regarding the receptor binding affinity of this compound analogs?
- Methodological Answer : Contradictions arise from variations in:
- Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability .
- Isomer purity : Separate enantiomers via chiral HPLC, as stereochemistry impacts D₂ receptor binding .
- Data normalization : Use internal controls (e.g., haloperidol as a reference ligand) to calibrate IC₅₀ values .
Q. What computational methods are employed to predict the metabolic pathways of this compound in preclinical studies?
- Methodological Answer : Metabolic prediction involves:
- In silico tools : Software like Schrödinger’s ADMET Predictor models cytochrome P450-mediated oxidation at the dimethylated β-carbon .
- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions with hepatic enzymes like CYP3A4 .
- Isotope labeling : ¹⁸F-labeled analogs track metabolic stability via PET imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
